

In Vitro Activity of Sulfisoxazole Against Gram-Negative Bacteria: A Technical Guide

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Compound of Interest

Compound Name: Sulfisoxazole

Cat. No.: B15562107

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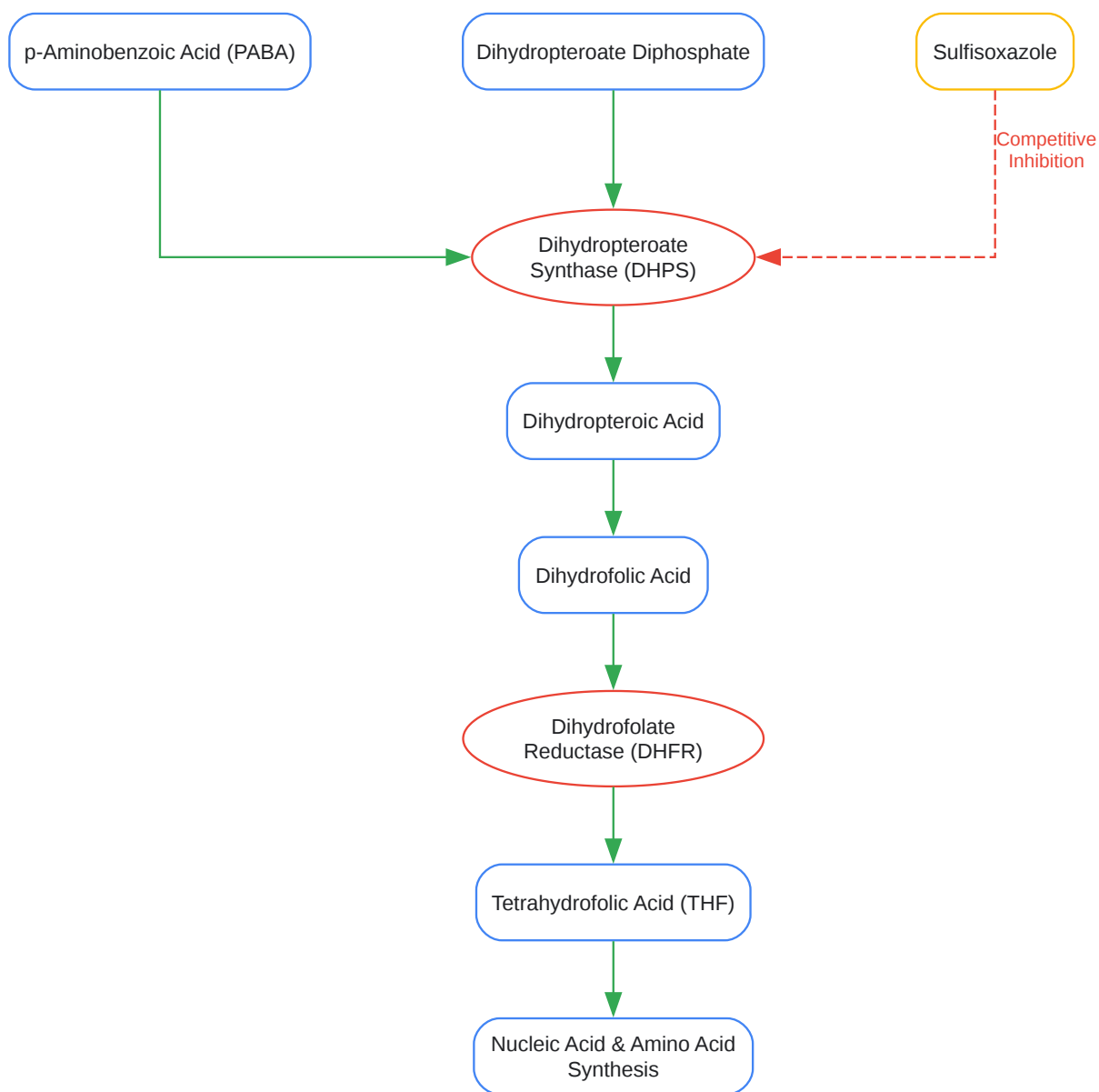
For Researchers, Scientists, and Drug Development Professionals

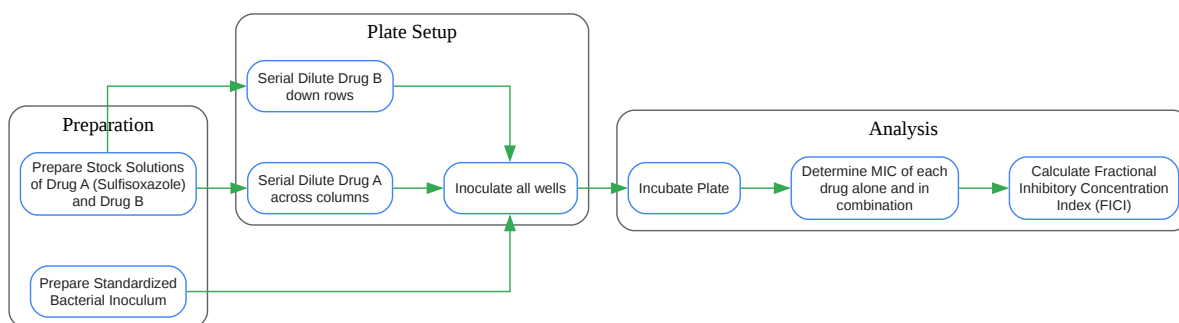
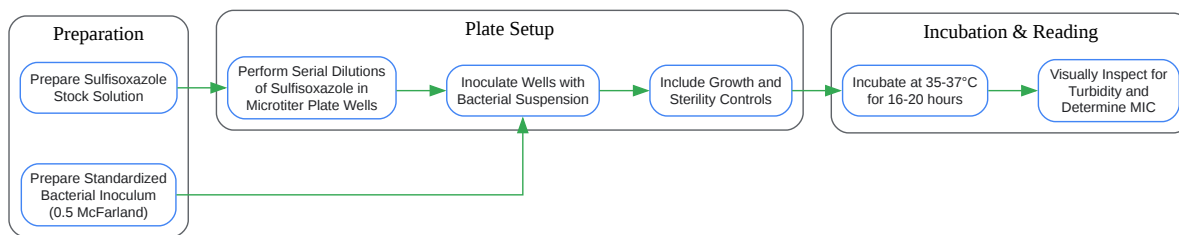
Introduction

Sulfisoxazole is a short-acting sulfonamide antibiotic that exhibits a broad spectrum of bacteriostatic activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Like other sulfonamides, its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][3][4] This disruption of folic acid synthesis ultimately inhibits the production of essential nucleic acids and proteins, thereby arresting bacterial growth.[1][3] This technical guide provides an in-depth overview of the in vitro activity of **sulfisoxazole** against clinically relevant Gram-negative bacteria, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

Sulfisoxazole functions as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][3] By competitively binding to the active site of DHPS, **sulfisoxazole** prevents the synthesis of dihydropteroic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids. Human cells are not affected by sulfonamides as they obtain folic acid from their diet.[4]





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